7-Chloro-1,6-naphthyridin-2(1H)-one
Overview
Description
7-Chloro-1,6-naphthyridin-2(1H)-one is a useful research compound. Its molecular formula is C8H5ClN2O and its molecular weight is 180.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 180.0090405 g/mol and the complexity rating of the compound is 229. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Functionalization
- 7-Chloro-1,6-naphthyridin-2(1H)-one has been used in the practical synthesis of highly functionalized 1,6-naphthyridones, demonstrating its utility in organic synthesis (Montoir, Tonnerre, Duflos, & Bazin, 2014).
Biomedical Applications
- Naphthyridines, including 1,6-naphthyridin-2(1H)-ones, have been identified as ligands for various receptors in the body, indicating their significance in biomedical research (Oliveras, Puig de la Bellacasa, Estrada-Tejedor, Teixidó, & Borrell, 2021).
Inhibitors in Protein Tyrosine Kinases
- Certain derivatives of this compound have been found to be potent inhibitors of protein tyrosine kinases, indicating their potential in therapeutic applications (Thompson et al., 2000).
Structural Characterization and Antiproliferative Activity
- Structural characterization of 1,6-naphthyridin-2(1H)-one derivatives has been reported, with some showing antiproliferative activity against cancer cell lines (Guillon, Montoir, Marchivie, Duflos, & Bazin, 2017).
Kinase Inhibition for Cancer Treatment
- 1,6-Naphthyridin-2(1H)-one motifs have been integrated into new classes of kinase inhibitors, showcasing their relevance in developing cancer therapies (Wang et al., 2013).
Synthesis Techniques
- Novel synthetic methods have been developed for 1,6-naphthyridin-2(1H)-ones, highlighting the compound's versatility in chemical synthesis (Murray, Rose, & Curto, 2023).
Anticancer Drug Synthesis
- This compound has been used as an intermediate in the synthesis of biologically active anticancer drugs (Zhang, Duan, Xiong, Zhuang, & Tang, 2019).
Properties
IUPAC Name |
7-chloro-1H-1,6-naphthyridin-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-7-3-6-5(4-10-7)1-2-8(12)11-6/h1-4H,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSOIXGILAIBKIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=CC(=NC=C21)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.